molecular formula C18H20N2O5S B2575950 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 554442-47-6

4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2575950
CAS No.: 554442-47-6
M. Wt: 376.43
InChI Key: KANLOVFRNUYHDA-UHFFFAOYSA-N
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Description

4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid is an organic compound that belongs to the class of 2-naphthalene sulfonic acids and derivatives. This compound contains a naphthalene moiety that carries a sulfonic acid group at the 2-position, and it is known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification methods such as recrystallization and chromatography are employed to obtain high-purity 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfinyl compounds, and various substituted derivatives. These products have distinct chemical and physical properties that make them useful in different applications .

Scientific Research Applications

4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a naphthalene sulfonyl group and a piperazine moiety, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-17(7-8-18(22)23)19-9-11-20(12-10-19)26(24,25)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13H,7-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANLOVFRNUYHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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